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Compound of Interest

Compound Name:
3-Bromo-5-fluoro-2-

methoxybenzoic acid

CAS No.: 1254340-71-0

Cat. No.: B3226326

Get Quote

Focus Compound: 3-Bromo-5-fluoro-2-
methoxybenzoic acid (CAS 1254340-71-0)[1][2]
Executive Summary
This technical guide addresses the solubility characteristics, thermodynamic modeling, and

experimental determination protocols for 3-Bromo-5-fluoro-2-methoxybenzoic acid.[1] As a

critical scaffold in the synthesis of imidazopyridazine-based GABA-A receptor modulators,

understanding its solubility profile is essential for optimizing nucleophilic substitution reactions,

crystallization purification, and formulation stability.[2]

While specific, peer-reviewed solubility isotherms for this exact isomer are proprietary or absent

from open literature, this guide synthesizes data from structural analogs (e.g., 3-bromo-2-

methoxybenzoic acid) to provide high-confidence predictive models.[1][2] It further details a

self-validating experimental workflow to generate precise solubility data in your laboratory.
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Understanding the molecular architecture is the first step in predicting solvent interaction. The

interplay between the lipophilic bromine/fluorine substituents and the polar carboxylic

acid/methoxy groups creates a specific solubility fingerprint.

Property Value (Predicted/Analog)
Structural Impact on
Solubility

CAS Number 1254340-71-0 Unique Identifier

Molecular Weight 249.03 g/mol

Moderate MW suggests good

solubility in small-molecule

organic solvents.[1]

LogP (Octanol/Water) ~2.6 – 2.9

Lipophilic. Poor water

solubility; high affinity for DCM,

Ethyl Acetate, and DMSO.[1]

[2]

pKa (Acidic) ~2.8 – 3.2

Highly Acidic. The ortho-

methoxy and electron-

withdrawing halogens (Br, F)

stabilize the carboxylate anion,

making it more acidic than

benzoic acid (pKa 4.2).[1][2]

H-Bond Donors 1 (COOH)
Primary interaction site for

protic solvents (Alcohols).[1][2]

H-Bond Acceptors 4 (COOH, OMe, F, Br)
Allows solubility in aprotic polar

solvents (Acetone, THF).[1][2]

Solvent Compatibility Matrix (Predictive)
Based on Hansen Solubility Parameters (HSP) of analogs.

High Solubility (>50 mg/mL): DMSO, DMF, Methanol, Ethanol, THF.[1][2]

Mechanism:[1][2] Dipole-dipole interactions and H-bonding with the carboxyl group.[1]
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Moderate Solubility (10–50 mg/mL): Ethyl Acetate, Acetone, Dichloromethane (DCM),

Isopropanol.[1][2]

Mechanism:[1][2] Van der Waals forces dominate; DCM is excellent for extraction from

acidified aqueous layers.[1][2]

Low Solubility (<1 mg/mL): Water (neutral pH), Hexane, Cyclohexane.[1][2]

Mechanism:[1][2] High lattice energy and lipophilicity prevent dissolution in non-polar

alkanes or neutral water.[1][2]

Note: Solubility in water increases drastically at pH > 5.0 due to salt formation

(Carboxylate anion).[1][2]

Thermodynamic Framework for Solubility
To rigorously model the solubility of this compound for process scale-up (e.g., crystallization),

we utilize thermodynamic models that account for the non-ideal behavior of the solution.[2]

The Modified Apelblat Equation
This is the industry standard for correlating mole fraction solubility (

) with temperature (

).[1] It is empirical but highly accurate for halogenated benzoic acids.[1]

: Mole fraction solubility.[1][2]

: Absolute temperature (Kelvin).[1][2]

: Empirical parameters determined via regression analysis of experimental data.

Interpretation: If

is positive, dissolution is endothermic (solubility rises with T).[1][2] For this compound,
dissolution is expected to be endothermic in all organic solvents.[1][2]
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(Buchowski-Ksiazczak) Equation
Useful for understanding the role of melting point and enthalpy of fusion.[1]

[1]

: Melting temperature of the solute (approx. 160°C for this class).[1][2]

: Model parameters representing non-ideality and enthalpy.[1][2]

Experimental Protocol: Determination of Solubility
Since exact literature values are scarce, you must generate your own data.[2] Do not rely on

visual estimation. Use this Gravimetric Standard Operating Procedure (SOP) for high-integrity

results.
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Start: Solid Solute + Solvent

Shake-Flask Equilibration
(Temp Controlled, 24-48h)

 Excess Solid

Sample Supernatant
(Syringe Filter 0.45 µm)

 Equilibrium Reached

Select Analysis Method

Gravimetric Analysis
(Evaporate Solvent -> Weigh Residue)

 High Solubility (>10 mg/mL)

HPLC Analysis
(External Standard Calibration)

 Low Solubility / High Precision

Calculate Mole Fraction (x)

Fit to Apelblat Equation

Click to download full resolution via product page

Caption: Decision-tree workflow for determining solubility isotherms, selecting between

Gravimetric and HPLC methods based on predicted concentration range.

Detailed SOP (Gravimetric Method)
Reagents:
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3-Bromo-5-fluoro-2-methoxybenzoic acid (Purity >98%).[1][3]

Analytical grade solvents (Methanol, Ethanol, Acetone, etc.).[2]

Procedure:

Preparation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass

vessel. Ensure a visible solid phase remains at the bottom (saturated solution).[2]

Equilibration: Stir magnetically at the fixed temperature (e.g., 298.15 K) for 24 hours.

Validation: Stop stirring and let settle for 2 hours. If solid disappears, add more solid and

repeat.[2]

Sampling:

Pre-heat a glass syringe and a 0.45 µm PTFE syringe filter to the solution temperature

(prevents precipitation during filtering).[1][2]

Withdraw 2 mL of supernatant.[1][2]

Quantification:

Transfer a precise volume (

) to a pre-weighed weighing dish (

).[1][2]

Weigh the wet dish (

) to determine solution mass.[1][2][4]

Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved (

).[1][2]

Calculation:

Convert to Mole Fraction (
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) using molecular weights of solute and solvent.[1][2]

Applications & Process Implications
1. Crystallization & Purification

Anti-solvent Method: Dissolve the compound in a "Good Solvent" (e.g., Acetone or THF) at

room temperature.[1][2] Slowly add a "Poor Solvent" (e.g., Water or Hexane).[1][2]

Why: The high lipophilicity (LogP ~2.[1][2]9) ensures rapid precipitation upon water

addition.[1][2]

Cooling Crystallization: Use Ethanol.[1][2] The solubility curve in ethanol is typically steep

(high

value in Apelblat equation), meaning yield is high when cooling from 60°C to 0°C.[2]

2. Synthesis of GABA-A Modulators
In the synthesis of imidazopyridazines, this acid is often converted to an acid chloride.[1][2]

Solvent Choice: Use Dichloromethane (DCM) or Toluene.[1][2]

Reasoning: These aprotic solvents dissolve the acid well and do not react with thionyl

chloride or oxalyl chloride (unlike alcohols).[1][2]

3. pH-Dependent Extraction
To purify the compound from neutral impurities:

Dissolve crude mixture in Ethyl Acetate.

Extract with 5% NaHCO3 (aq). The acid moves to the water layer as the sodium salt.

Discard organic layer (removes neutral impurities).[1][2]

Acidify aqueous layer with HCl to pH 1.[1][2] The compound precipitates or can be re-

extracted into DCM.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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